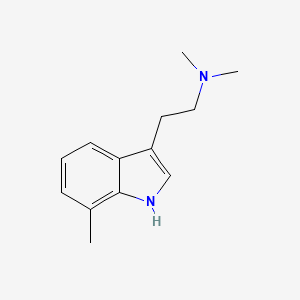

7-Methyl DMT

Description

Structure

3D Structure

Propriétés

Numéro CAS |

65882-39-5 |

|---|---|

Formule moléculaire |

C13H18N2 |

Poids moléculaire |

202.30 g/mol |

Nom IUPAC |

N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3 |

Clé InChI |

PQSFTUCFMWBITK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)C(=CN2)CCN(C)C |

Origine du produit |

United States |

Foundational & Exploratory

7-Methyl-DMT: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT or 7,N,N-TMT) is a lesser-known psychedelic compound belonging to the tryptamine class. First synthesized and studied in the late 1970s and early 1980s, it has been characterized as a potent agonist of the 5-HT2A receptor, a key target for many hallucinogenic substances. This document provides a comprehensive overview of the discovery and synthesis of 7-Methyl-DMT, including detailed experimental protocols, quantitative pharmacological data, and a visualization of its primary signaling pathway. This information is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the structure-activity relationships of psychedelic compounds.

Discovery and Early Research

The discovery and initial pharmacological investigation of 7-Methyl-DMT can be attributed to the work of Richard A. Glennon and his colleagues. In a 1980 publication in the Journal of Medicinal Chemistry, they described the synthesis and evaluation of several 7-substituted N,N-dimethyltryptamine analogs, including 7-Methyl-DMT.[1] This research was part of a broader exploration into the structure-activity relationships of tryptamines at serotonin receptors.

Their studies revealed that 7-Methyl-DMT is a potent serotonin receptor agonist.[1] In behavioral studies with rats, 7-Methyl-DMT was found to produce effects similar to the known hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting a similar mechanism of action and potential psychedelic properties.[1]

Pharmacological Data

| Compound | Receptor | Parameter | Value | Reference |

| 7-Methyl-DMT | Serotonin (Rat Fundus) | pA2 | Higher than DMT | [1] |

| DMT | 5-HT2A | Ki | 127–1200 nM | [2] |

| DMT | 5-HT1A | Ki | 183 nM | [2] |

| DMT | 5-HT2C | Ki | 360–2630 nM | [2] |

Synthesis of 7-Methyl-DMT

The first synthesis of 7-Methyl-DMT, as reported by Glennon et al. in 1980, likely followed the well-established Speeter-Anthony tryptamine synthesis. This versatile method involves the reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine and subsequent reduction. Modern approaches, such as continuous flow synthesis, have also been developed for the efficient production of DMT analogs.

Reconstructed First Synthesis Protocol (Based on the Speeter-Anthony Method)

This protocol is a reconstruction of the likely method used for the first synthesis of 7-Methyl-DMT, based on the widely used Speeter-Anthony tryptamine synthesis.

Step 1: Synthesis of 7-Methyl-3-indoleglyoxylyl Chloride

-

Reactants: 7-Methylindole, Oxalyl Chloride, Anhydrous Diethyl Ether.

-

Procedure:

-

A solution of 7-methylindole in anhydrous diethyl ether is cooled in an ice bath.

-

A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which a precipitate of 7-methyl-3-indoleglyoxylyl chloride forms.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Step 2: Synthesis of N,N-Dimethyl-7-methyl-3-indoleglyoxylamide

-

Reactants: 7-Methyl-3-indoleglyoxylyl Chloride, Dimethylamine, Anhydrous Benzene.

-

Procedure:

-

The 7-methyl-3-indoleglyoxylyl chloride is suspended in anhydrous benzene and cooled in an ice bath.

-

An excess of a solution of dimethylamine in benzene is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is filtered to remove dimethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude N,N-dimethyl-7-methyl-3-indoleglyoxylamide.

-

The product can be purified by recrystallization.

-

Step 3: Reduction to 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT)

-

Reactants: N,N-Dimethyl-7-methyl-3-indoleglyoxylamide, Lithium Aluminum Hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

A solution of N,N-dimethyl-7-methyl-3-indoleglyoxylamide in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is refluxed for several hours.

-

After cooling, the excess LiAlH4 is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield crude 7-Methyl-DMT.

-

The final product can be purified by vacuum distillation or by conversion to a salt (e.g., fumarate or hydrochloride) followed by recrystallization.

-

Modern Synthesis Approach: Continuous Flow Synthesis

Recent advancements have led to the development of continuous flow methods for the synthesis of DMT and its analogs.[3] This approach offers advantages in terms of safety, scalability, and product purity. A plausible continuous flow synthesis of 7-Methyl-DMT would involve a Fischer indole synthesis.

Experimental Workflow for Continuous Flow Synthesis

Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.

Signaling Pathway

7-Methyl-DMT exerts its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of 7-Methyl-DMT to the 5-HT2A receptor initiates a downstream signaling cascade that is believed to be responsible for its psychoactive properties.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade activated by 7-Methyl-DMT.

Conclusion

7-Methyl-DMT is a fascinating tryptamine derivative with a history rooted in the systematic exploration of psychedelic structure-activity relationships. While not as widely known as its parent compound, DMT, its potent agonism at the 5-HT2A receptor makes it a compound of significant interest for psychedelic research. The synthetic routes outlined in this guide, from the classic Speeter-Anthony method to modern continuous flow techniques, provide a foundation for its preparation for further pharmacological and neuroscientific investigation. A deeper understanding of the subtle differences in the pharmacology and effects of 7-Methyl-DMT compared to other tryptamines could provide valuable insights into the complex mechanisms underlying psychedelic experiences and may inform the development of novel therapeutics for a range of neuropsychiatric conditions.

References

- 1. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Presence of 7-Methyl-DMT in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a lesser-known tryptamine derivative. While the endogenous presence of its parent compound, N,N-dimethyltryptamine (DMT), in mammals is well-documented, the existence of 7-Methyl-DMT as a naturally occurring molecule in mammalian systems remains a compelling but unproven hypothesis. This document provides a comprehensive overview of the known pharmacology of synthetic 7-Methyl-DMT, explores potential biosynthetic pathways, and offers detailed experimental protocols for its detection and quantification. This guide serves as a foundational resource for researchers aiming to investigate the potential endogenous role of this intriguing compound.

Introduction

N,N-dimethyltryptamine (DMT) is a well-established endogenous psychedelic compound in mammals, implicated in various physiological and neurological processes.[1][2] Its biosynthesis from tryptophan via tryptamine and the subsequent N-methylation by indolethylamine-N-methyltransferase (INMT) have been extensively studied. However, the vast landscape of endogenous tryptamines may harbor other, yet undiscovered, derivatives. One such candidate is 7-Methyl-DMT, a structural analog of DMT with a methyl group at the 7th position of the indole ring. While commercially available as a synthetic compound and analytical reference standard, its natural occurrence in mammals has not been confirmed.[3] This guide explores the hypothetical basis for its endogenous presence, its known pharmacological profile, and the methodologies required to uncover its potential role in mammalian biology.

Hypothetical Biosynthesis of 7-Methyl-DMT

The potential endogenous synthesis of 7-Methyl-DMT in mammals could theoretically proceed through two primary pathways, both of which are speculative and require experimental validation.

2.1. Pathway A: N,N-dimethylation of 7-Methyltryptamine

This pathway presupposes the existence of 7-methyltryptamine as an endogenous precursor. The subsequent N,N-dimethylation would likely be catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), which is known for its role in DMT synthesis. INMT has demonstrated a degree of substrate promiscuity, capable of methylating various tryptamine analogs.[4][5]

dot

Caption: Hypothetical Biosynthesis of 7-Methyl-DMT via 7-Methyltryptamine.

2.2. Pathway B: C-methylation of Tryptamine Derivatives

This pathway involves the direct methylation of the indole ring at the C7 position of tryptamine, N-methyltryptamine (NMT), or DMT. While enzymes capable of C-methylation of indoles exist in some organisms, evidence for such enzymes acting on tryptamines in mammals is currently lacking.[6][7]

dot

Caption: Hypothetical Biosynthesis of 7-Methyl-DMT via C-methylation.

Known Pharmacology of Synthetic 7-Methyl-DMT

Pharmacological studies on synthetic 7-Methyl-DMT have primarily focused on its interaction with serotonin receptors.

3.1. Receptor Binding Profile

7-Methyl-DMT is known to be an agonist at 5-HT2 receptors.[8][9] In animal studies, 7-Methyl-DMT and its 5-methoxy derivative produced behavioral responses similar to those of other psychedelic drugs.[8]

Table 1: Receptor Binding Affinity of 7-Methyl-DMT (Data not available in search results)

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT2A | Data not available | Agonist | [8][9] |

| 5-HT2C | Data not available | Data not available | |

| Other | Data not available | Data not available |

3.2. Signaling Pathways

As a 5-HT2A receptor agonist, 7-Methyl-DMT is expected to activate downstream signaling cascades similar to other psychedelic tryptamines. This would involve the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.

dot

Caption: Presumed Signaling Pathway of 7-Methyl-DMT via 5-HT2A Receptor Activation.

Proposed Experimental Protocols for Detection and Quantification

To investigate the endogenous presence of 7-Methyl-DMT in mammalian tissues, a multi-step approach employing sensitive and specific analytical techniques is required.

4.1. Sample Preparation

A robust sample preparation protocol is critical to extract and concentrate potential trace amounts of 7-Methyl-DMT from complex biological matrices.

dot

References

- 1. bibliography.maps.org [bibliography.maps.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

7-Methyl-DMT IUPAC name and chemical structure

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a tryptamine derivative of interest to researchers in neuropharmacology and drug development. The document details its chemical identity, pharmacological properties, and relevant experimental data and protocols, adhering to a technical format for scientific and research professionals.

Compound Identification and Chemical Structure

7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine.[1][2] Its fundamental chemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-amine[3] |

| Synonyms | 7-methyl-N,N-Dimethyltryptamine, 7-TMT, 7,N,N-TMT[2][3] |

| CAS Number | 65882-39-5[1][2][3] |

| Chemical Formula | C₁₃H₁₈N₂[2][3] |

| Molecular Weight | 202.30 g/mol [2][3][4] |

| SMILES | CN(C)CCC1=CNC2=C(C)C=CC=C12[3] |

| InChI Key | PQSFTUCFMWBITK-UHFFFAOYSA-N[3] |

Pharmacology and Mechanism of Action

7-Methyl-DMT is recognized primarily as a serotonin 5-HT₂ receptor agonist.[1][4] Its pharmacological profile suggests it interacts with the central nervous system in a manner similar to other psychedelic tryptamines.

-

Primary Target: The principal mechanism of action for 7-Methyl-DMT is agonism at the 5-HT₂ family of serotonin receptors.[1][4]

-

Psychedelic Activity: In animal studies, 7-Methyl-DMT has been shown to produce behavioral responses comparable to those of classic psychedelic drugs such as N,N-Dimethyltryptamine (DMT).[1] For instance, it induces generalization to the psychedelic drug DOM in drug discrimination tests in rats, a standard assay for assessing subjective effects.[2]

-

Serotonin Reuptake: The compound also exhibits a weak inhibitory effect on serotonin reuptake, with minimal impact on dopamine or noradrenaline reuptake.[1]

While the parent compound, DMT, binds to a wide array of serotonin receptors (including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇) as well as the sigma-1 receptor, specific quantitative binding data for 7-Methyl-DMT across this broad panel is not extensively detailed in publicly available literature.[5][6][7][8]

Quantitative Pharmacological Data

While comprehensive quantitative data for 7-Methyl-DMT is limited, studies comparing it to related compounds provide context for its activity. The primary psychoactive effects of tryptamines are often mediated by their affinity and efficacy at the 5-HT₂A receptor.

Table 1: Receptor Binding Affinity of Tryptamines (Note: Specific Ki or IC₅₀ values for 7-Methyl-DMT are not readily available in the cited literature. The table below presents data for the parent compound DMT for comparative purposes.)

| Compound | Receptor | Affinity (Ki or IC₅₀, nM) | Reference |

| DMT | 5-HT₂A | 75 ± 1 (IC₅₀) | [7] |

| DMT | 5-HT₁A | 6.5 ± 1.5 | [7] |

| DMT | Broad 5-HT Panel | 39 nM - 2.1 µM | [5][6][7] |

| DMT | Sigma-1 | 14.2 µM (Kd) | [8] |

It has been noted that while 7-Methyl-DMT produces psychedelic-like behavioral effects, larger 7-position substituents like 7-ethyl and 7-bromo, despite having higher 5-HT₂ receptor affinity in vitro, do not elicit these responses.[1] This highlights the complex structure-activity relationships within this compound class.

Signaling Pathways

As a 5-HT₂A receptor agonist, 7-Methyl-DMT is presumed to activate the canonical Gq/11 signaling cascade, which is the primary pathway for the psychoactive effects of classic psychedelics.

Activation of the 5-HT₂A receptor by an agonist like 7-Methyl-DMT leads to the coupling of the Gαq subunit of the G-protein. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: Gαq activates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG collectively activate PKC, which then phosphorylates various downstream target proteins, leading to diverse cellular responses.

Caption: Canonical 5-HT2A Gq-coupled signaling pathway.

Experimental Protocols

This section details methodologies for the synthesis and functional analysis of 7-Methyl-DMT.

Synthesis via Fischer Indole Reaction (Continuous Flow)

A robust method for synthesizing DMT analogues involves a continuous flow adaptation of the Fischer indole reaction. This approach offers advantages in safety, scalability, and product purity.[9][10]

Protocol:

-

Reagent Preparation:

-

Solution A: Prepare a solution of 7-methylphenylhydrazine hydrochloride in a 1:1 mixture of acetonitrile and water.

-

Solution B: Prepare a solution of 4-(dimethylamino)butyraldehyde diethyl acetal in the same solvent system.

-

Catalyst: Prepare a solution of sulfuric acid.

-

-

Flow Reactor Setup:

-

Utilize a microreactor system with pumps for each reagent stream and a temperature-controlled reaction coil. A back-pressure regulator is necessary to maintain a single phase at elevated temperatures.

-

-

Reaction Execution:

-

Pump solutions A, B, and the catalyst into a T-mixer to initiate the reaction.

-

Pass the combined stream through the heated reaction coil. Optimized conditions for DMT synthesis are typically around 120-140°C with a residence time of 10-20 minutes.

-

-

In-line Extraction and Work-up:

-

The output stream from the reactor is cooled and directed into a continuous liquid-liquid extractor.

-

The aqueous acidic stream is mixed with a basic solution (e.g., NaOH) to neutralize the acid and deprotonate the product.

-

An organic solvent (e.g., ethyl acetate) is used to continuously extract the freebase 7-Methyl-DMT product.

-

-

Isolation:

-

The organic phase from the extractor, now containing the pure product, is collected.

-

The solvent is removed under reduced pressure to yield 7-Methyl-DMT freebase. For improved stability and handling, the freebase can be converted to a salt (e.g., fumarate) via a standard batch procedure.[9]

-

Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.

Functional Activity via Calcium Mobilization Assay

This protocol measures a compound's ability to act as an agonist at Gq-coupled receptors, like 5-HT₂A, by detecting changes in intracellular calcium levels.[11]

Protocol:

-

Cell Culture:

-

Plate HEK293 cells (or a similar line) stably expressing the human 5-HT₂A receptor in 96- or 384-well black, clear-bottom microplates.

-

Grow cells to confluence.

-

-

Dye Loading:

-

On the day of the assay, remove the growth medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Incubate for approximately 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove any excess extracellular dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of 7-Methyl-DMT and a reference agonist (e.g., serotonin) in assay buffer.

-

-

Data Acquisition:

-

Place the cell plate into a fluorescence plate reader equipped with automated injection capabilities (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence of each well.

-

Inject the prepared compound dilutions into the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

-

-

Data Analysis:

-

For each concentration of 7-Methyl-DMT, determine the peak fluorescence response.

-

Plot the response as a function of compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values from the curve to quantify the compound's potency and efficacy.

-

References

- 1. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In Silico Prediction of 7-Methyl-DMT Receptor Binding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the receptor binding profile of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a lesser-studied psychedelic tryptamine. While psychedelic research has primarily focused on compounds like DMT and psilocybin, understanding the structure-activity relationships of methylated analogs such as 7-Methyl-DMT is crucial for the rational design of novel therapeutics with tailored pharmacological properties. This document outlines a complete workflow, integrating homology modeling, molecular docking, and molecular dynamics simulations to predict the binding affinities and interaction patterns of 7-Methyl-DMT at key serotonergic targets, including the 5-HT₂A, 5-HT₁A, and 5-HT₂C receptors. Furthermore, it details the necessary experimental validation protocols, specifically radioligand binding assays, and provides diagrams of the associated signaling pathways to contextualize the predicted binding events. This guide is intended to serve as a practical manual for researchers employing computational methods to accelerate the characterization of novel psychoactive compounds.

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic that exerts its primary psychoactive effects through agonism at the serotonin 2A (5-HT₂A) receptor.[1][2] Its structural analogs are of significant interest in neuroscience and drug development for their potential therapeutic applications in treating mood disorders and other psychiatric conditions. 7-Methyl-DMT (also known as 7,N,N-trimethyltryptamine or 7-TMT) is one such analog, identified in early studies as a potent 5-HT₂ receptor agonist that produces psychedelic-like behavioral effects in animal models.[1] Despite this, a detailed characterization of its full receptor binding profile and the molecular basis for its interactions remains limited compared to its parent compound.

Computational, or in silico, methods offer a powerful, resource-efficient approach to predict how a ligand like 7-Methyl-DMT will interact with its biological targets.[3] Techniques such as molecular docking and molecular dynamics can provide insights into binding energies, specific amino acid interactions, and the conformational stability of the ligand-receptor complex. These predictions, when benchmarked against experimental data, can guide further research and the synthesis of novel compounds with desired selectivity and functional activity.

This whitepaper presents a hypothetical, yet methodologically rigorous, guide to predicting and validating the receptor binding of 7-Methyl-DMT.

Predicted Receptor Binding Profile of 7-Methyl-DMT

The primary targets for 7-Methyl-DMT are presumed to be within the serotonin receptor family, given its structural similarity to DMT and early evidence of its activity at 5-HT₂ receptors.[1] The key receptors of interest for this in silico study are:

-

5-HT₂A Receptor: The principal target for classic psychedelics.

-

5-HT₁A Receptor: Often implicated in the anxiolytic and antidepressant effects of serotonergic drugs.

-

5-HT₂C Receptor: Shares structural homology with the 5-HT₂A receptor and is involved in the regulation of mood and appetite.

Quantitative Binding Data

A comprehensive in silico analysis would generate predicted binding energies for 7-Methyl-DMT at these primary targets. For comparative purposes, this data should be presented alongside experimentally determined binding affinities for both 7-Methyl-DMT and its parent compound, DMT. The foundational experimental data for many tryptamine analogs originate from studies conducted in the late 1970s.[4][5]

Table 1: Experimental and Predicted Binding Affinities of 7-Methyl-DMT and DMT at Key Serotonin Receptors

| Compound | Receptor | Experimental Kᵢ (nM) | Predicted Binding Energy (kcal/mol) | Key Predicted Interacting Residues |

| 7-Methyl-DMT | 5-HT₂A | Value from Glennon et al., 1979[5] | [Predicted Value] | [e.g., Asp155, Ser242, Phe339] |

| 5-HT₁A | [Not Available] | [Predicted Value] | [e.g., Asp116, Thr199, Tyr390] | |

| 5-HT₂C | [Not Available] | [Predicted Value] | [e.g., Asp134, Ser138, Tyr359] | |

| DMT | 5-HT₂A | ~1985 | -7.5 (example) | Asp155, Ser242, Phe339 |

| 5-HT₁A | ~39-183[6] | -8.2 (example) | Asp116, Thr199, Tyr390 | |

| 5-HT₂C | ~360-2630[6] | -7.1 (example) | Asp134, Ser138, Tyr359 |

Note: Experimental values for 7-Methyl-DMT are to be extracted from the cited literature. Predicted values are hypothetical and would be generated by the in silico workflow described in Section 4.

Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. The 5-HT₂A and 5-HT₁A receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is canonically coupled to the Gq alpha subunit. Agonist binding initiates a cascade leading to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

5-HT₁A Receptor Signaling

The 5-HT₁A receptor is coupled to the Gi/o alpha subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity. The dissociated Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Methodologies: A Proposed Workflow

This section details the protocols for both the in silico prediction and the subsequent experimental validation of 7-Methyl-DMT's receptor binding.

In Silico Prediction Workflow

The computational workflow involves a multi-step process from protein structure preparation to the analysis of ligand-receptor interactions.

Protocol 4.1.1: Homology Modeling (for 5-HT₁A and 5-HT₂C)

-

Template Selection: Obtain the amino acid sequence for the human 5-HT₁A or 5-HT₂C receptor from a database (e.g., UniProt). Use a server like SWISS-MODEL to perform a BLAST search against the Protein Data Bank (PDB) to find the best-suited structural template (e.g., another Class A GPCR with high sequence identity).[7]

-

Sequence Alignment: Align the target sequence with the template sequence. Manual adjustments may be necessary to ensure conserved motifs are correctly aligned.

-

Model Building: The SWISS-MODEL server will automatically build the 3D model by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops.[8]

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve steric clashes. The quality of the final model is assessed using tools like Ramachandran plots and QMEAN scores to ensure stereochemical viability.

Protocol 4.1.2: Molecular Docking with AutoDock Vina

-

Receptor Preparation: Prepare the receptor PDB file (from crystallography or homology modeling) by removing water molecules, adding polar hydrogens, and assigning partial charges. This is done using tools like AutoDockTools.

-

Ligand Preparation: Convert the 2D structure of 7-Methyl-DMT to a 3D structure. Optimize its geometry and assign rotatable bonds. Save the final structure in the required .pdbqt format.

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the known orthosteric binding site of the serotonin receptor. The size and center of this box are critical parameters.[9]

-

Docking Execution: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a conformational search, docking the flexible ligand into the rigid receptor.[10]

-

Results Analysis: Vina outputs several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is visualized to identify key interactions (e.g., hydrogen bonds, pi-pi stacking) with specific amino acid residues in the binding pocket.

Experimental Validation: Radioligand Binding Assay

In silico predictions must be validated experimentally. The gold standard for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Protocol 4.2.1: Competitive 5-HT Receptor Binding Assay

-

Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat frontal cortex for 5-HT₂A) or cultured cells transfected with the human receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (7-Methyl-DMT).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27-37°C) to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand (7-Methyl-DMT). Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value (the concentration of 7-Methyl-DMT that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for characterizing the receptor binding profile of 7-Methyl-DMT. By leveraging homology modeling and molecular docking, researchers can rapidly generate testable hypotheses about the compound's affinity and molecular interactions at key serotonergic targets. Subsequent validation through radioligand binding assays is essential to confirm these predictions and provide the quantitative data necessary for building accurate structure-activity relationships. This approach not only accelerates the scientific understanding of novel psychoactive compounds but also provides a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. The methodologies described herein are broadly applicable to the study of other novel ligands and their G-protein coupled receptor targets.

References

- 1. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. insilicodesign.com [insilicodesign.com]

- 8. Homology Modelling with SWISS-MODEL - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 9. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

The Enigmatic Psychoactivity of 7-Substituted Tryptamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted tryptamines represent a vast and pharmacologically diverse class of compounds, many of which exhibit potent psychoactive effects mediated primarily through the serotonin 2A (5-HT2A) receptor. While substitutions at the 4- and 5-positions of the indole nucleus have been extensively explored, the 7-position offers a unique vector for modifying psychedelic activity, often with unpredictable outcomes. This technical guide provides an in-depth analysis of the potential psychoactive effects of 7-substituted tryptamines, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. The structure-activity relationships (SAR) at this position are complex, with small modifications leading to significant changes in receptor affinity, functional activity, and ultimately, in vivo psychoactive effects. This document aims to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction

The tryptamine scaffold is the foundational structure for the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a plethora of psychoactive compounds, including the classic psychedelics psilocybin and N,N-dimethyltryptamine (DMT). Chemical modification of the tryptamine molecule has been a cornerstone of psychedelic research, seeking to understand the intricate relationship between chemical structure and subjective experience. Substitution at the 7-position of the indole ring has been shown to have a profound and often counterintuitive impact on the pharmacological profile of these molecules.

This guide will explore the current understanding of 7-substituted tryptamines, with a focus on their interaction with the 5-HT2A receptor, the principal target for psychedelic drugs. We will examine how different substituents at the 7-position influence receptor binding and functional activity, and how these in vitro properties translate to in vivo psychoactive effects, or a lack thereof.

Quantitative Pharmacological Data

The interaction of 7-substituted tryptamines with serotonergic receptors, particularly the 5-HT2A subtype, is critical to their potential psychoactive effects. The following tables summarize the available quantitative data on the binding affinity (Ki or pA2) and functional potency (EC50) of several key 7-substituted tryptamines.

| Compound | Substituent(s) | Receptor | Binding Affinity (pA2) | Reference |

| N,N-Dimethyltryptamine (DMT) | None | Rat Fundus 5-HT | 7.10 | [1] |

| 7-Methyl-DMT (7-Me-DMT) | 7-CH3 | Rat Fundus 5-HT | 7.42 | [1] |

| 7-Ethyl-DMT (7-Et-DMT) | 7-CH2CH3 | Rat Fundus 5-HT | 7.30 | [1] |

| 7-Bromo-DMT (7-Br-DMT) | 7-Br | Rat Fundus 5-HT | 7.37 | [1] |

| 5-Methoxy-7-methyl-DMT | 5-OCH3, 7-CH3 | Rat Fundus 5-HT | 7.51 | [1] |

| 5,7-Dimethoxy-DMT | 5-OCH3, 7-OCH3 | Rat Fundus 5-HT | 6.84 | [1] |

Table 1: Serotonin Receptor Affinity of 7-Substituted N,N-Dimethyltryptamines. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In this context, it is used to describe the affinity of the tryptamines for the receptor in a functional assay.

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) | Reference |

| DMT | 116 | 527 | 38 | 234 | 229 | 80 | 118 | 134 | 93 | [2] |

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of DMT at Human Serotonin Receptors. This data for the parent compound, DMT, provides a baseline for understanding the effects of 7-substitution. Emax represents the maximal efficacy relative to serotonin.

Structure-Activity Relationships at the 7-Position

The data presented in the tables above reveals a complex and intriguing structure-activity relationship for 7-substituted tryptamines.

-

Small Alkyl Substituents: The introduction of a small alkyl group, such as a methyl group at the 7-position (7-Me-DMT), leads to an increase in serotonin receptor affinity compared to DMT.[1] This compound also produces behavioral effects in rats that are similar to the hallucinogen 5-methoxy-DMT.[1]

-

Larger Substituents: In contrast, larger substituents at the 7-position, such as ethyl (7-Et-DMT) and bromo (7-Br-DMT), while also demonstrating high serotonin receptor affinity, do not produce similar behavioral effects.[1] This suggests that while receptor binding is a necessary condition for psychoactivity, it is not sufficient. The nature and size of the substituent at the 7-position likely influence the conformational changes in the receptor upon binding, affecting downstream signaling pathways and ultimately the psychoactive profile of the compound.

-

Combined Substitutions: The combination of a 5-methoxy group and a 7-methyl group (5-MeO-7-Me-DMT) results in the highest receptor affinity among the tested compounds and produces hallucinogen-like behavioral effects.[1] However, the presence of two methoxy groups at the 5- and 7-positions (5,7-MeO-DMT) decreases affinity compared to DMT.[1]

Signaling Pathways of 7-Substituted Tryptamines

The psychoactive effects of tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding, these compounds can initiate a cascade of intracellular signaling events.

Figure 1: Simplified 5-HT2A receptor signaling cascade.

Activation of the 5-HT2A receptor by a 7-substituted tryptamine agonist typically leads to the coupling of the Gq alpha subunit of the G-protein.[3] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] These events trigger a cascade of downstream signaling that is believed to be responsible for the acute psychedelic effects.

Furthermore, recent research has highlighted the potential role of β-arrestin-mediated signaling pathways in the actions of psychedelics. Additionally, the concept of "functional selectivity" or "biased agonism" is crucial, where a ligand can preferentially activate one signaling pathway over another. The psychoactive differences between 7-Me-DMT and 7-Et-DMT, despite similar receptor affinities, may be explained by differences in the signaling pathways they preferentially activate.

Recent studies also suggest that the neuroplasticity-promoting effects of some psychedelics may be mediated by their interaction with intracellular 5-HT2A receptors.[4] The ability of a 7-substituted tryptamine to access these intracellular receptors could be a key determinant of its long-term therapeutic potential.

Experimental Protocols

The characterization of 7-substituted tryptamines involves a multi-step experimental workflow, from chemical synthesis to in vivo behavioral assessment.

References

- 1. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

7-Methyl-N,N-Dimethyltryptamine (7-Methyl-DMT): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a lesser-known tryptamine derivative. This document synthesizes available data on its chemical properties, pharmacology, and relevant experimental procedures to serve as a foundational resource for research and development.

Core Chemical and Physical Data

7-Methyl-DMT is a substituted tryptamine characterized by a methyl group at the 7-position of the indole ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 65882-39-5 | [1][2][3] |

| Molecular Formula | C13H18N2 | [2][3] |

| Molecular Weight | 202.30 g/mol | [2][3] |

| IUPAC Name | N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-amine | [3] |

| Synonyms | 7,N,N-TMT, 7-methyl-N,N-Dimethyltryptamine, 7-TMT | [2][4] |

| Appearance | Solid (Form-specific details not widely reported) | [2] |

Pharmacological Profile

7-Methyl-DMT is primarily characterized as a serotonin 5-HT2 receptor agonist.[4][5] Its pharmacological activity has been investigated in comparison to its parent compound, N,N-Dimethyltryptamine (DMT), and other related hallucinogens.

Receptor Affinity and Potency

Direct quantitative binding data, such as K_i_ (inhibition constant) or EC_50_ (half-maximal effective concentration) values for 7-Methyl-DMT at specific serotonin receptor subtypes, are not widely available in the public literature. However, seminal research by Glennon et al. (1980) provides valuable comparative data.

The study utilized a rat fundus serotonin receptor assay to determine the pA2 value, a measure of a competitive antagonist's affinity. While not a direct measure of agonist affinity, related tryptamines were evaluated for their potency. The research found that 7-Methyl-DMT possesses a higher pA2 value than DMT itself , suggesting a stronger interaction with the serotonin receptors in this assay.[1] For context, the table below includes affinity (K_i_) and potency (EC_50_) data for the parent compound, DMT, and its potent analog, 5-MeO-DMT.

| Compound | Receptor | K_i_ (nM) | EC_50_ (nM) | Reference |

| DMT | 5-HT2A | 127 - 1200 | 38.3 | [6][7] |

| 5-HT1A | 183 | >10,000 | [7] | |

| SERT | 594 | - | [8] | |

| 5-MeO-DMT | 5-HT2A | - | 1.80 - 3.87 | [7] |

| 5-HT1A | - | 3.92 - 1060 | [7] |

Note: Lower K_i_ and EC_50_ values indicate higher affinity and potency, respectively.

In Vivo Behavioral Studies

Animal studies confirm that 7-Methyl-DMT is psychoactive, producing behavioral effects consistent with hallucinogenic compounds.

-

Drug Discrimination in Rats: In rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, 7-Methyl-DMT was found to fully substitute, or "generalize," for DOM.[2] This indicates that the animals perceived the subjective effects of 7-Methyl-DMT as being similar to those of DOM.

-

Comparison with Analogs: Studies have shown that both 7-Methyl-DMT and its 5-methoxy derivative (5-MeO-7-Me-DMT) produce behavioral responses in rats similar to those of psychedelic drugs like DMT.[1][4] Interestingly, larger 7-substituted derivatives, such as 7-ethyl-DMT and 7-bromo-DMT, did not elicit these responses, despite having a higher affinity for serotonin receptors in vitro.[1]

Signaling Pathways

As a 5-HT2A receptor agonist, 7-Methyl-DMT is presumed to initiate the canonical G_q_/G_11_ signaling cascade, which is the primary pathway for classical serotonergic psychedelics.

Upon binding of an agonist like 7-Methyl-DMT, the 5-HT2A receptor activates the G_q_/G_11_ protein. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Experimental Protocols

Synthesis of 7-Methyl-DMT (Plausible Route)

Methodology:

-

Acylation: 7-Methylindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form 7-methyl-indole-3-glyoxylyl chloride.

-

Amidation: The resulting acid chloride is then treated with dimethylamine to yield the corresponding amide, 2-(7-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

-

Reduction: The amide is reduced to the final tryptamine using a strong reducing agent such as lithium aluminum hydride (LAH) or alane (AlH3) in a solvent like tetrahydrofuran (THF).

-

Purification: The final product is isolated and purified using standard laboratory techniques, such as extraction and crystallization or chromatography.

Recent advancements in continuous flow synthesis have also been applied to DMT and its analogs, offering improved safety, efficiency, and scalability over traditional batch methods.[9]

Behavioral Assay: Drug Discrimination in Rats

The following is a representative protocol for drug discrimination studies, adapted from methodologies used for DMT and other hallucinogens.[10][11]

Objective: To determine if a test compound (e.g., 7-Methyl-DMT) produces subjective effects similar to a known training drug (e.g., DOM or DMT).

Methodology:

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Subjects: Male Sprague-Dawley rats are typically used.

-

Training Phase:

-

Animals are trained to press one lever ("drug-appropriate") after receiving an injection of the training drug (e.g., 5 mg/kg DMT, IP) and a second lever ("saline-appropriate") after receiving a saline injection.

-

Correct lever presses are rewarded with food pellets on a fixed-ratio schedule.

-

Training continues until rats reliably respond on the correct lever (e.g., >80% accuracy) for both drug and saline sessions. This process can take a significant number of sessions.[10]

-

-

Testing Phase:

-

Once trained, substitution tests are conducted. Animals are administered various doses of a test compound (e.g., 7-Methyl-DMT).

-

The percentage of responses on the drug-appropriate lever is recorded.

-

Full substitution is typically defined as >80% of responses on the drug-appropriate lever. The dose at which 50% of responses are on the drug-appropriate lever is calculated as the ED_50_.[10]

-

Analytical Methods

The identification and quantification of 7-Methyl-DMT would employ standard analytical techniques used for other tryptamines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the identification of DMT and its analogs by providing a characteristic fragmentation pattern and retention time.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the compound and its metabolites in biological matrices like plasma and urine.

-

Thin-Layer Chromatography (TLC): A useful technique for initial screening and purity assessment, often used in conjunction with a colorimetric reagent like Ehrlich's reagent, which turns purple in the presence of an indole moiety.

References

- 1. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into 7-Methyl-DMT: A Technical Review of Glennon and Lyon's Foundational Research

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides an in-depth technical guide to the seminal work of Dr. Richard A. Glennon and Dr. James A. Lyon on the synthesis and pharmacological evaluation of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT). Their research in the late 1970s and 1980s laid the groundwork for understanding the structure-activity relationships of substituted tryptamines at serotonin receptors. This guide collates the available quantitative data, details the probable experimental methodologies, and visually represents the key processes and findings from their early studies. The information presented herein is compiled from published abstracts and established pharmacological and chemical methodologies of the era, as full-text articles of the original studies were not accessible.

Quantitative Pharmacological Data

The early research on 7-Methyl-DMT and related compounds by Glennon and Lyon's research group focused on two primary assays: the rat fundus serotonin receptor assay to determine serotonergic activity and a drug discrimination paradigm in rats to assess in vivo psychoactive effects. The key quantitative findings from these studies are summarized below.

Table 1: Serotonin Receptor Affinity of 7-Substituted DMT Analogs

| Compound | Substitution | pA2 Value[1] | Relative Affinity to DMT |

| DMT | Unsubstituted | 7.10 | Baseline |

| 7-Me-DMT | 7-Methyl | 7.32 | Higher |

| 7-Et-DMT | 7-Ethyl | 7.40 | Higher |

| 7-Br-DMT | 7-Bromo | 7.42 | Higher |

| 5-OMe-7-Me-DMT | 5-Methoxy, 7-Methyl | 7.52 | Higher |

| 5,7-(OMe)2-DMT | 5,7-Dimethoxy | 6.96 | Lower |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In this context, it is used to express the affinity of the tryptamine derivatives for the serotonin receptor in the rat fundus preparation.

Table 2: Behavioral Effects of 7-Substituted DMT Analogs in a Drug Discrimination Paradigm

| Compound | Substitution | Generalization to 5-OMe-DMT Stimulus[1] |

| DMT | Unsubstituted | Yes |

| 7-Me-DMT | 7-Methyl | Yes |

| 5-OMe-7-Me-DMT | 5-Methoxy, 7-Methyl | Yes |

| 5,7-(OMe)2-DMT | 5,7-Dimethoxy | Yes |

| 7-Et-DMT | 7-Ethyl | No |

| 7-Br-DMT | 7-Bromo | No |

Note: "Generalization" indicates that the test compound produced behavioral effects in rats that were similar to those induced by the training drug, 5-methoxy-N,N-dimethyltryptamine (5-OMe-DMT), a known hallucinogen.

Experimental Protocols

The following sections detail the likely methodologies employed by Glennon and Lyon, based on standard practices for these assays during the period of their research.

Synthesis of 7-Substituted-N,N-dimethyltryptamines

The synthesis of 7-Methyl-DMT and its analogs likely followed a multi-step pathway starting from a substituted indole. A plausible synthetic route is outlined below.

Caption: Plausible synthetic pathway for 7-substituted DMTs.

Methodology:

-

Acylation of the Indole: The synthesis would likely commence with a 7-substituted indole. This starting material would undergo a Friedel-Crafts acylation at the 3-position of the indole ring, typically using oxalyl chloride to form the reactive indole-3-glyoxylyl chloride intermediate.

-

Amidation: The resulting acid chloride would then be reacted with dimethylamine to yield the corresponding N,N-dimethyl-indole-3-glyoxylamide.

-

Reduction: The final step would involve the reduction of both the amide and the ketone functionalities of the glyoxylamide intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), would be employed to yield the final 7-substituted-N,N-dimethyltryptamine.

Rat Fundus Serotonin Receptor Assay

This in vitro assay was a standard method for determining the affinity and activity of compounds at serotonin receptors, likely 5-HT2A receptors which are prevalent in this tissue.

Caption: Workflow for the rat fundus serotonin receptor assay.

Methodology:

-

Tissue Preparation: The fundus (upper part) of a rat stomach was isolated and cut into strips.

-

Mounting: These strips were mounted in an organ bath containing a physiological salt solution (Krebs solution) and maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The contractile responses of the muscle strips were measured using an isometric force transducer.

-

Concentration-Response Curves: A cumulative concentration-response curve to serotonin was established to determine the baseline response.

-

Antagonist Incubation: After a washout period, the tissue was incubated with a known concentration of the test compound (e.g., 7-Methyl-DMT) for a set period.

-

Shift in Potency: A second concentration-response curve to serotonin was then generated in the presence of the test compound.

-

Data Analysis: The magnitude of the rightward shift in the serotonin concentration-response curve caused by the test compound was used to calculate the pA2 value, a measure of the compound's antagonist affinity at the serotonin receptors in this tissue.

Drug Discrimination Paradigm

This in vivo behavioral assay was used to assess whether the subjective effects of novel compounds were similar to those of a known psychoactive drug.

Caption: Workflow for the drug discrimination paradigm.

Methodology:

-

Training: Rats were trained to discriminate between an injection of the hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-OMe-DMT) and a saline injection. This was typically done in a two-lever operant conditioning chamber. Pressing one lever after a 5-OMe-DMT injection would be rewarded (e.g., with a food pellet), while pressing the other lever would be rewarded after a saline injection.

-

Testing: Once the rats reliably pressed the correct lever (e.g., >80% accuracy), test sessions were introduced.

-

Generalization: During a test session, a rat would be administered a novel compound, such as 7-Methyl-DMT, and then placed in the chamber. The percentage of responses on the lever associated with the training drug (5-OMe-DMT) was measured.

-

Interpretation: If a high percentage of responses were made on the drug-appropriate lever, it was concluded that the test compound produced discriminative stimulus effects similar to the training drug, suggesting a similar in vivo psychoactive profile.

Discussion and Significance

The early work by Glennon and Lyon on 7-Methyl-DMT was instrumental in elucidating the structural requirements for tryptamine interaction with serotonin receptors. Their findings demonstrated that substitution at the 7-position of the indole nucleus could modulate both in vitro receptor affinity and in vivo psychoactive effects.

Specifically, the introduction of a small alkyl group, such as a methyl group at the 7-position, resulted in a compound (7-Methyl-DMT) that retained, and even slightly increased, affinity for the serotonin receptor compared to DMT.[1] Importantly, 7-Methyl-DMT generalized to the 5-OMe-DMT stimulus, indicating that it likely possesses hallucinogenic properties in vivo.[1]

In contrast, while larger substituents at the 7-position, such as ethyl or bromo groups, also increased serotonin receptor affinity, these compounds did not produce 5-OMe-DMT-like behavioral effects.[1] This key finding suggested that high receptor affinity alone is not sufficient to predict in vivo psychoactivity and that other factors, such as efficacy or the specific conformational changes induced at the receptor, play a crucial role.

References

Commercial suppliers of 7-Methyl-DMT for research

An In-depth Technical Guide to Sourcing and Investigating 7-Methyl-DMT for Research Applications

Disclaimer: 7-Methyl-DMT is a research chemical. The acquisition, possession, and use of this substance are subject to legal regulations that vary by jurisdiction. Researchers are responsible for ensuring full compliance with all applicable local, national, and international laws. This guide does not endorse or facilitate the acquisition of controlled or potentially regulated substances but aims to provide a framework for due diligence in sourcing and investigating research chemicals for legitimate scientific purposes.

Introduction to 7-Methyl-DMT

7-Methyl-N,N-dimethyltryptamine (7-Me-DMT) is a methylated analog of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a structural derivative, it is of interest to researchers studying the structure-activity relationships (SAR) of tryptamines at serotonergic receptors, particularly the 5-HT₂A receptor, which is the primary target for most psychedelic compounds. The introduction of a methyl group at the 7-position of the indole ring can alter the compound's electronic and steric properties, potentially affecting its pharmacodynamic and pharmacokinetic profile. This guide provides an overview of the critical considerations for researchers aiming to source and study this compound.

Sourcing and Supplier Vetting: A Framework for Due Diligence

Identifying a reputable supplier for a research chemical is paramount to ensuring the validity and reproducibility of experimental results. Direct sourcing recommendations are not provided here; instead, this section outlines a workflow for vetting potential suppliers.

Key Supplier Evaluation Criteria

When evaluating a potential supplier of 7-Methyl-DMT for research use, the following criteria should be rigorously assessed:

-

Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation for their products.

-

Purity and Analytical Data: The supplier must provide a Certificate of Analysis (CoA) for the specific batch being purchased.

-

Professional and Scientific Focus: The supplier's website and marketing materials should be targeted toward a scientific and research audience.

-

Legal Compliance: The supplier should operate in a transparent manner that complies with the regulations of their and the purchaser's jurisdictions.

The logical workflow for vetting a supplier can be visualized as follows:

Caption: A workflow diagram for qualifying suppliers of research chemicals.

Putative Signaling Pathway of Tryptamines

While specific data for 7-Methyl-DMT is scarce, its mechanism of action is hypothesized to be similar to that of DMT, primarily involving the activation of the 5-HT₂A receptor, a Gq-coupled G protein-coupled receptor (GPCR). The canonical signaling cascade initiated by the activation of this receptor is outlined below.

Caption: Hypothesized 5-HT₂A receptor signaling cascade for 7-Methyl-DMT.

Experimental Protocols: Foundational Assays

The following are generalized protocols that can be adapted for the characterization of 7-Methyl-DMT. Specific parameters, such as compound concentrations and incubation times, will require optimization.

Radioligand Binding Assay

This experiment is designed to determine the binding affinity (Ki) of 7-Methyl-DMT for a specific receptor, such as the 5-HT₂A receptor.

Objective: To quantify the affinity of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (7-Methyl-DMT).

-

Non-specific binding control (e.g., unlabeled ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Microplate harvester and scintillation counter.

Methodology:

-

Prepare serial dilutions of 7-Methyl-DMT.

-

In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, use a saturating concentration of the unlabeled control ligand instead of the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data is then analyzed using non-linear regression to calculate the IC₅₀, which can be converted to the Ki using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy of 7-Methyl-DMT at a Gq-coupled receptor like 5-HT₂A by detecting downstream intracellular calcium mobilization.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency and efficacy.

Materials:

-

HEK 293 cells (or similar) stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (7-Methyl-DMT).

-

Reference agonist (e.g., serotonin).

-

Fluorescent plate reader with an integrated fluid-handling system.

Methodology:

-

Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation.

-

Prepare serial dilutions of 7-Methyl-DMT.

-

Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.

-

Add the test compound at various concentrations to the wells.

-

Continuously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The peak fluorescence response at each concentration is used to generate a dose-response curve.

-

Data is fitted to a sigmoidal dose-response model to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference agonist.

Data Presentation

Quantitative data from the described experiments should be organized into clear, comparative tables.

Table 1: Example Receptor Binding Profile

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) |

| DMT | Value | Value | Value |

| 7-Me-DMT | Experimental Value | Experimental Value | Experimental Value |

| Serotonin | Value | Value | Value |

Table 2: Example Functional Assay Data

| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Emax (%) |

| DMT | Value | Value |

| 7-Me-DMT | Experimental Value | Experimental Value |

| Serotonin | Value | 100% (Reference) |

Note: "Value" and "Experimental Value" are placeholders for data that would be generated through the execution of the described protocols.

Methodological & Application

Application Note: Analytical Characterization of 7-Methyl-DMT using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a comprehensive protocol for the analytical characterization of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT) using Gas Chromatography-Mass Spectrometry (GC-MS). 7-Methyl-DMT is a tryptamine derivative and an agonist of 5-HT2 receptors, making its accurate identification and quantification crucial for research and forensic applications.[1][2] This document provides a detailed experimental methodology, predicted quantitative data based on the analysis of similar tryptamine compounds, and visual representations of the experimental workflow and predicted mass spectral fragmentation pathway. While direct experimental data for 7-Methyl-DMT is not widely published, the protocols and data presented herein are based on established analytical principles for tryptamine derivatives and serve as a robust starting point for laboratory analysis.[3][4][5]

Introduction

7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine with the chemical formula C13H18N2 and a molecular weight of 202.3 g/mol .[6][7] Its structural similarity to N,N-dimethyltryptamine (DMT), a potent psychedelic compound, necessitates reliable analytical methods for its detection and characterization in various matrices. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification. This application note details a GC-MS method suitable for the qualitative and quantitative analysis of 7-Methyl-DMT.

Predicted Quantitative Data

| Parameter | Predicted Value | Description |

| Molecular Weight | 202.3 g/mol | The nominal mass of 7-Methyl-DMT.[6][7] |

| Retention Time (RT) | 10 - 15 min | Predicted elution time on a standard non-polar GC column (e.g., DB-5MS). The exact time will vary based on specific instrument conditions. |

| Molecular Ion (M+) | m/z 202 | The mass-to-charge ratio of the intact ionized molecule. |

| Key Fragment 1 | m/z 58 | Predicted base peak resulting from β-cleavage of the ethylamine side chain, corresponding to the [CH2=N(CH3)2]+ fragment. This is a characteristic fragment for N,N-dimethyltryptamines.[3] |

| Key Fragment 2 | m/z 144 | Predicted fragment from the cleavage of the Cα-Cβ bond of the side chain, with the charge retained on the indole portion of the molecule. |

| Key Fragment 3 | m/z 158 | Predicted fragment resulting from α-cleavage, representing the 7-methyl-indole-3-ylmethylene cation. |

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of 7-Methyl-DMT.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 7-Methyl-DMT analytical reference standard in methanol or another suitable organic solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to desired concentrations for calibration and quality control.

-

Extraction from Matrix (if applicable): For analysis in biological or other complex matrices, a liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and remove interferences. A common approach involves basification of the sample followed by extraction with a non-polar organic solvent.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

-

GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 7-Methyl-DMT in In Vitro Samples

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT) in in vitro samples, such as human liver microsome incubations. Due to the limited availability of specific analytical methods for 7-Methyl-DMT, this protocol has been adapted from established methods for N,N-dimethyltryptamine (DMT) and other structurally related tryptamines.[1] The proposed method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a full method validation strategy based on FDA guidelines.[2][3][4] All quantitative data presented are hypothetical and serve to illustrate the expected performance of the method.

Introduction

7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a tryptamine derivative that acts as a serotonin 5-HT2 receptor agonist.[5][6] Its structural similarity to the potent psychedelic N,N-dimethyltryptamine (DMT) suggests potential psychoactive properties and makes it a compound of interest in neurological research.[6] In vitro metabolism studies, typically using human liver microsomes (HLM) or hepatocytes, are crucial for understanding the pharmacokinetic profile of new chemical entities. These studies help to identify potential metabolic pathways, such as oxidation and conjugation, which are essential for predicting in vivo clearance and potential drug-drug interactions.

The in vitro metabolism of DMT is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, leading to the formation of oxygenated metabolites.[7][8][9][10] It is plausible that 7-Methyl-DMT undergoes similar metabolic transformations, primarily hydroxylation on the indole ring or demethylation. A sensitive and selective analytical method is therefore essential for the accurate quantification of the parent compound and its potential metabolites in complex biological matrices. HPLC-MS/MS is the technique of choice for such applications due to its high sensitivity, specificity, and wide dynamic range. This application note details a proposed method for the quantification of 7-Methyl-DMT, providing researchers with a robust starting point for their in vitro metabolism studies.

Experimental Protocols

Materials and Reagents

-

7-Methyl-DMT hydrochloride (analytical standard, >98% purity)

-

7-Methyl-DMT-d6 (internal standard, >98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Human Liver Microsomes (pooled, mixed gender)

-

NADPH regenerating system (Solution A and B)

-

Phosphate buffer (0.1 M, pH 7.4)

Sample Preparation: Protein Precipitation

-

To 50 µL of the in vitro incubation sample (e.g., HLM matrix), add 150 µL of ice-cold acetonitrile containing the internal standard (7-Methyl-DMT-d6 at 10 ng/mL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial with a glass insert.

-

Inject 5 µL of the supernatant onto the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC System: A standard UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Predicted MRM Transitions

The MRM transitions for 7-Methyl-DMT and its deuterated internal standard were predicted based on the known fragmentation patterns of DMT, where the primary fragments result from the cleavage of the ethylamine side chain.[11]

Table 3: Predicted MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 7-Methyl-DMT | 203.16 | 158.11 (Quantifier) | 100 | 30 | 20 |

| 203.16 | 58.07 (Qualifier) | 100 | 30 | 35 | |

| 7-Methyl-DMT-d6 | 209.20 | 164.15 (Quantifier) | 100 | 30 | 20 |

Note: These parameters should be optimized during method development.

Method Validation Protocol

A full validation of the method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] Key validation parameters include:

-